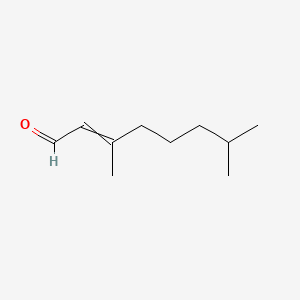

3,7-Dimethyloct-2-enal

描述

Structure

3D Structure

属性

IUPAC Name |

3,7-dimethyloct-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRZJFGMCFXEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=CC=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314180 | |

| Record name | 3,7-Dimethyl-2-octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57069-90-6 | |

| Record name | 3,7-Dimethyl-2-octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57069-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-2-octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemoenzymatic Production of 3,7 Dimethyloct 2 Enal

Chemo- and Stereoselective Total Synthesis Routes

The controlled synthesis of 3,7-dimethyloct-2-enal, often starting from precursors like citral (B94496) or citronellal (B1669106), requires precise control over both chemical selectivity (chemoselectivity) and spatial arrangement of atoms (stereoselectivity).

Novel Catalytic Systems for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of this compound frequently involves carbon-carbon bond formation reactions. Grignard reactions, for example, are a classic method. The synthesis of the related alcohol, 3,7-dimethyloct-2-en-1-ol (B42201), can be achieved by reacting isobutylmagnesium bromide with trans-2-butenal (crotonaldehyde). This reaction, conducted in anhydrous tetrahydrofuran (B95107) (THF) at temperatures between -10°C and 0°C, forms the C4-C5 bond and results in an intermediate, (E)-3,7-dimethyloct-4-en-1-ol, with yields of 85–90%.

Another key strategy is hydroformylation, which introduces an aldehyde group. Rhodium catalysts modified with bulky phosphine (B1218219) ligands, such as triphenylphosphine, are effective for the hydroformylation of dienes like 3,7-dimethyl-1,6-octadiene. This process, carried out under syngas (CO/H₂) pressure, demonstrates high conversion and selectivity towards the terminal aldehyde.

Recent advancements have also focused on zeolite-based catalysts. For instance, Ni/ZSM-5 and Ni/Natural Zeolite (NZ) catalysts have been explored for the conversion of citronellal. neliti.com These solid acid catalysts facilitate key reaction steps, demonstrating the potential of heterogeneous catalysis in these syntheses. neliti.com

Interactive Data Table: Catalytic Systems for Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Key Conditions |

| Grignard Reaction | Isobutylmagnesium bromide | Crotonaldehyde | (E)-3,7-dimethyloct-4-en-1-ol | 85-90 | -10°C to 0°C, anhydrous THF |

| Hydroformylation | Rh(CO)(PPh₃)₃ | 3,7-dimethyl-1,6-octadiene | 3,7-Dimethyloct-7-enal | >85 (conversion), 78 (selectivity) | 90°C, 20 bar CO/H₂ |

| Cyclization/Hydrogenation | Ni/ZSM-5 | (±)-Citronellal | Menthol | 4 (selectivity) | 70°C, 2 MPa H₂ |

Diastereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry of this compound and its derivatives is crucial, particularly for applications in fragrances and pharmaceuticals where specific isomers are often desired.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of related compounds like isopulegol (B1217435), a precursor to menthol, significant research has been conducted. kemdikbud.go.idresearchgate.net The cyclization of citronellal to isopulegol can be catalyzed by various solid acids, including zeolites like Sn-beta and Zr-beta, which have shown high diastereoselectivity. researchgate.net For example, Sn-beta zeolite can achieve a diastereoselectivity of 85% for (-)-isopulegol, while Zr-beta can reach up to 93%. researchgate.net

Enantioselective synthesis, the selective production of one enantiomer, is often achieved using chiral catalysts or auxiliaries. While specific enantioselective syntheses for this compound are not extensively detailed in the provided results, the principles are well-established in organic synthesis. For instance, in the synthesis of other chiral molecules, chiral phosphine ligands or N-heterocyclic carbene ligands are employed to enhance enantioselectivity. The synthesis of the four diastereomers of (E)-phytal, a related terpenoid, highlights the importance and application of enantioselective strategies in producing specific stereoisomers. acs.org

Mechanistic Insights into Key Reaction Steps (e.g., Claisen Rearrangements, Oxidation-Reduction Pathways)

Claisen Rearrangement: This pericyclic reaction is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org In the synthesis of 3,7-dimethyloct-2-en-1-ol, a Claisen rearrangement of an allyl alcohol intermediate with methyl orthoacetate is a key step. This kemdikbud.go.idkemdikbud.go.id-sigmatropic rearrangement proceeds through a highly ordered, cyclic transition state. wikipedia.org The reaction is typically catalyzed by a weak acid, like propionic acid, at elevated temperatures (120–140°C) and can be performed under solvent-free conditions. The mechanism involves the concerted breaking of a carbon-oxygen bond and formation of a carbon-carbon bond, leading to a γ,δ-unsaturated ester. wikipedia.org Recent studies have elucidated that the Claisen rearrangement can proceed through a three-step pathway involving the initial weakening of the C4-O bond, formation of a six-membered intermediate, and finally simultaneous C4-O bond breaking and C1-C6 bond formation. nih.gov

Oxidation-Reduction Pathways: Oxidation and reduction reactions are fundamental to interconvert functional groups. The hydroxyl group of 3,7-dimethyloct-2-en-1-ol can be oxidized to the target aldehyde, this compound. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Conversely, the reduction of the aldehyde group can yield the corresponding alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, selectively reducing the aldehyde without affecting the carbon-carbon double bond. Catalytic hydrogenation using transition metals like palladium is another method for reduction. jocpr.com

Sustainable and Green Chemistry Approaches in Aldehyde Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to be more environmentally benign. rdd.edu.iqresearchgate.net This includes the use of biocatalysts, solvent-free conditions, and atom-economical reactions.

Biocatalytic Transformations and Enzymatic Pathways for Production

Biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. Ene-reductases (EREDs), belonging to the Old Yellow Enzyme (OYE) family, have been successfully used for the selective hydrogenation of conjugated dienals. google.com This enzymatic approach can selectively reduce the α,β-carbon-carbon double bond of a dienal to produce a γ,δ-mono-unsaturated aldehyde. google.com This method avoids the need for high-pressure autoclaves often required for metal-catalyzed hydrogenations. google.com

A bienzymatic cascade has been developed for the synthesis of (R)- or (S)-citronellal from geraniol. acs.org This one-pot reaction utilizes a copper radical oxidase (CgrAlcOx) and an old yellow enzyme (OYE), achieving high conversion and enantiomeric excess. acs.org Furthermore, immobilized alcohol dehydrogenases (ADHs) from Lactobacillus kefir can facilitate the aerobic oxidation of alcohols to aldehydes.

Solvent-Free and Atom-Economical Methodologies

Solvent-free reactions minimize waste and can lead to improved reaction rates and easier product purification. rdd.edu.iqresearchgate.net The Claisen rearrangement step in the synthesis of 3,7-dimethyloct-2-en-1-ol can be conducted without a solvent, enhancing its atom economy.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener." jocpr.comrsc.org The Claisen rearrangement is an excellent example of an atom-economical reaction as all atoms of the starting material are rearranged to form the product. wikipedia.org Catalytic hydrogenations are also highly atom-economical. jocpr.com Designing synthetic routes that maximize atom economy is a key goal of green chemistry. jocpr.com

Industrial-Scale Synthetic Considerations and Process Optimization

The industrial-scale synthesis of this compound, a valuable fragrance ingredient, presents several challenges centered on cost-efficiency, scalability, and process control. The primary obstacle in the direct synthesis or during the final oxidation step is preventing over-oxidation of the aldehyde functional group to the less desirable carboxylic acid. Consequently, industrial strategies often prioritize the large-scale production of a stable precursor, such as the corresponding alcohol (3,7-dimethyloct-2-en-1-ol), which is then converted to the target aldehyde under carefully optimized conditions.

One of the most viable strategies for large-scale production involves a halogenation-dehydrohalogenation sequence. This method is often preferred for its economic advantages, as it employs cost-effective reagents like N-bromosuccinimide (NBS) and sulfuric acid. The intermediates in this process are readily separable through standard industrial techniques such as liquid-liquid extraction, and key reagents like ethanol (B145695) and sulfuric acid can be recovered and reused, enhancing the atom economy and sustainability of the process.

A comparison of potential industrial pathways to the precursor alcohol, 3,7-dimethyloct-2-en-1-ol, highlights these trade-offs.

Interactive Table 1: Comparative Analysis of Industrial Synthetic Pathways to 3,7-dimethyloct-2-en-1-ol

| Synthetic Pathway | Key Reagents/Steps | Reported Overall Yield | Industrial Scalability Considerations |

|---|---|---|---|

| Halogenation-Dehydrohalogenation | 1. Halogenation (NBS/EtOH) 2. Dehydrohalogenation (t-BuOK/DMF) 3. Cyclization (H₂SO₄) | 72–85% | Preferred for commercial scale due to cost-effective reagents, simple purification, and potential for reagent recycling. |

| Grignard-Claisen Rearrangement | 1. Grignard Reaction (Isobutylmagnesium bromide) 2. Claisen Rearrangement (Propionic acid) 3. Reduction (NaBH₄) | 82–91% | High yield but requires strict anhydrous conditions, which can limit industrial-scale implementation. |

| Wacker Oxidation-Reduction | 1. Epoxidation (mCPBA) 2. Wacker Oxidation (PdCl₂/CuCl₂) 3. Reduction (NaBH₄) | 68–76% | Lower overall yield but offers high stereochemical precision, which may be critical for specific high-value applications. |

Once the precursor alcohol is obtained, the final step is a controlled oxidation to yield this compound. Optimizing this step is critical to prevent the formation of byproducts. For similar terpene alcohols, industrial processes have been developed that utilize mild conditions and efficient catalytic systems. For instance, methods for oxidizing citronellol (B86348) to citronellal employ copper catalysts with air or oxygen as the oxidant at moderate temperatures (30-70 °C), achieving high yields while minimizing environmental impact. google.com Such systems are highly relevant for the conversion of 3,7-dimethyloct-2-en-1-ol.

Process parameters for this crucial oxidation step must be finely tuned. This includes catalyst selection, catalyst loading, reaction temperature, and choice of solvent. The goal is to achieve high conversion of the alcohol and high selectivity for the aldehyde product.

Interactive Table 2: Optimized Parameters for a Catalytic Oxidation Process

| Parameter | Optimized Condition/Reagent | Rationale |

|---|---|---|

| Catalyst System | Copper-based catalyst; Co-catalyst may be used google.com | Offers high selectivity for aldehyde formation under mild conditions. |

| Oxidant | Air or Oxygen google.com | Cost-effective and environmentally benign oxidant. |

| Temperature | 30–70 °C google.com | Reduces energy costs and minimizes thermal degradation or side reactions. |

| Solvent | N,N-dimethylformamide or N,N-dimethylacetamide google.com | Facilitates the reaction and allows for efficient catalyst recovery. google.com |

| Purification | Filtration of catalyst followed by distillation google.com | Standard, scalable industrial procedures for product isolation and purification. |

Occurrence, Biosynthesis, and Ecological Distribution

Natural Occurrence in Biological Matrices and Essential Oils

3,7-Dimethyloct-2-enal is an acyclic monoterpenoid aldehyde found in various natural sources, contributing to the characteristic aromas of many plants and playing a role in chemical communication among insects.

Distribution in Diverse Flora and Identification in Plant Metabolomes

This compound, along with its isomers and related compounds, is a constituent of the essential oils of numerous plants. It is often found as part of the complex mixture of volatile organic compounds (VOCs) that contribute to the plant's fragrance and defense mechanisms. For instance, the isomer (E)-3,7-dimethylocta-2,6-dienal is a major component of the essential oil of sweet potato (Ipomoea batatas) cultivars. mdpi.com This compound, along with nerol (B1678202) and neral (B7780846), is found in significant quantities in the LY cultivar. mdpi.com

In the leaves of Ilex vomitoria, (2E)-3,7-dimethylocta-2,6-dien-1-ol, the alcohol form of the aldehyde, is a dominant alcohol, particularly in the spring. mdpi.com Its presence is linked to the hydrolysis of glycosidic precursors and the biosynthesis of volatile terpenoids, which are crucial for the tea's fragrance quality. mdpi.com The concentration of these aroma components in Ilex vomitoria leaves can vary significantly with the seasons, with the highest levels of alcohols, including the derivative of this compound, being present in the spring. mdpi.com

The compound is also identified in the volatile profiles of various other plants, where it contributes to their characteristic scents. This includes several species used in the fragrance and flavor industries. The table below lists some of the plants in which this compound or its isomers have been identified.

Table 1: Documented Natural Occurrence of this compound and Related Isomers in Flora

| Plant Species | Common Name | Compound Form | Reference(s) |

|---|---|---|---|

| Ipomoea batatas | Sweet Potato | (E)-3,7-dimethylocta-2,6-dienal | mdpi.com |

| Ilex vomitoria | Yaupon Holly | (2E)-3,7-dimethylocta-2,6-dien-1-ol | mdpi.com |

| Cymbopogon species | Lemongrass | Citral (B94496) (mixture of geranial and neral) | atamanchemicals.com |

| Rosa species | Rose | 3,7-dimethyloct-6-enal | psu.edu |

| Vitis vinifera 'Muscaris' | Muscaris Grape | (3R)-/(3S)-3,7-dimethyloct-6-enal | acs.orgacs.org |

Presence in Fauna and Role as Semiochemicals (e.g., Insect Pheromones)

In the animal kingdom, this compound and its derivatives function as semiochemicals, which are molecules used for communication. plantprotection.pl These compounds can act as pheromones, influencing the behavior of other individuals of the same species. For example, certain isomers of this compound are components of aggregation pheromones in some beetle species, attracting both males and females to a specific location for mating or feeding. researchgate.net

The interaction between plant-produced semiochemicals and insect pheromones is a critical aspect of chemical ecology. usp.br Plant volatiles, including terpenoids like this compound, can enhance the response of insects to their own pheromones, a phenomenon known as synergism. usp.br This synergy can lead to more effective mate-finding and plays a role in the reproductive isolation of insect species. usp.br

Table 2: Examples of this compound Derivatives as Insect Semiochemicals

| Insect Species | Common Name | Role of Compound | Reference(s) |

|---|---|---|---|

| Tribolium species | Flour Beetles | Component of aggregation pheromone | researchgate.net |

Production by Microbial and Algae-Bacterial Communities

Recent research has revealed that microbial communities, including algae and bacteria, are also capable of producing this compound and related volatile compounds. In laboratory cultures of algae-bacterial communities, (E)-3,7-dimethyloct-2-ene was detected as a metabolite. mdpi.comresearchgate.net The production of such low-molecular-weight organic compounds by phytoplankton, cyanobacteria, and associated actinobacteria is a key element of the chemical landscape in aquatic environments. mdpi.comresearchgate.net

These volatile compounds are believed to play a role in the ecological interactions within these microbial communities, potentially acting as allelopathic agents that can inhibit the growth of competing species. mdpi.com The composition and concentration of these metabolites can change as the microbial community develops and the dominant species shift. researchgate.net For example, the presence of (E)-3,7-dimethyloct-2-ene was noted in the later stages of a laboratory culture, coinciding with changes in the dominant cyanobacterial and algal species. mdpi.comresearchgate.net

Table 3: Microbial and Algal Production of this compound Derivatives

| Microbial Community | Compound Detected | Potential Role | Reference(s) |

|---|---|---|---|

| Algae-bacterial consortia | (E)-3,7-dimethyloct-2-ene | Interspecific interactions, allelopathy | mdpi.comresearchgate.net |

| Aspergillus flavus | (3Z)-3,7-dimethylocta-1,3,7-triene | Biomarker for fungal presence | uliege.be |

Elucidation of Biosynthetic Pathways and Precursor Molecules

The biosynthesis of this compound, a monoterpenoid, follows the general pathways for terpene synthesis in organisms, starting from simple precursors and involving a series of enzymatic reactions.

Genetic and Enzymatic Determinants of Aldehyde Biogenesis

Monoterpenes are typically synthesized from geranyl diphosphate (B83284) (GDP). cardiff.ac.uk The formation of the various isomers of this compound and related alcohols involves enzymes such as synthases, reductases, and dehydrogenases. For instance, in many Lepidoptera species, the biosynthesis of sex pheromones, which can include C10-C18 unsaturated aldehydes, is regulated by the pheromone biosynthesis-activating neuropeptide (PBAN). nih.gov This neurohormone stimulates the activity of key enzymes in the pheromone gland. nih.gov Fatty-acyl-CoA reductases (FARs) are crucial enzymes that catalyze the reduction of fatty acyl-CoA precursors to fatty alcohols, which can then be oxidized to aldehydes. nih.gov

In plants, the synthesis of terpenoids is also well-studied. The carotenoid degradation pathway is a significant source of some terpenoids. mdpi.com For example, β-carotene can be broken down to form β-ionone, a related terpenoid. mdpi.com The synthesis of nerol, a precursor to neral (an isomer of this compound), is positively correlated with soluble sugar content in sweet potatoes, suggesting a link between primary and secondary metabolism. mdpi.com

Factors Influencing Natural Production and Chemotaxonomic Significance

The production of this compound and other volatile compounds in plants is influenced by a variety of factors, including genetics, developmental stage, and environmental conditions. Seasonal variations have a notable impact on the aroma components of plants like Ilex vomitoria, with temperature and sunlight being key climatic factors. mdpi.com The level of ripeness of fruits can also affect the volatile composition. mdpi.com

The profile of volatile compounds, including this compound, can be of chemotaxonomic significance, meaning it can be used to help classify and differentiate between plant species or even cultivars within a species. ni.ac.rs For example, the distinct volatile profiles of different sweet potato cultivars, with varying levels of compounds like (E)-3,7-dimethylocta-2,6-dienal, can be used as a chemical fingerprint to distinguish them. mdpi.com Similarly, the specific blend of volatile compounds, including isomers of this compound, can be characteristic of a particular grape variety, contributing to its unique aroma profile. acs.orgacs.org

Ecological Significance and Inter-Species Chemical Communication

This compound is an acyclic monoterpenoid aldehyde. While research into the ecological roles of many volatile organic compounds is extensive, specific studies focusing solely on this compound are limited in the existing scientific literature. It has been identified as a principal product during the catalytic hydrogenation of citral, a process relevant to the fragrance industry. In one study, the hydrogenation of citral over micelle-hosted palladium nanoparticles in supercritical carbon dioxide yielded this compound as one of the main products, alongside citronellal (B1669106) and dihydrocitronellal. datapdf.com However, its function and significance within natural ecological systems remain largely uncharacterized.

Based on a review of available scientific research, there is currently no specific documented evidence detailing the functions of this compound in mediating plant-herbivore interactions or its direct involvement in plant defense mechanisms. Plants produce a vast array of secondary metabolites, including various aldehydes, that act as attractants, repellents, or toxins in their interactions with herbivores. foodb.ca However, the specific role, if any, of this compound in these complex ecological dynamics has not been a subject of detailed investigation.

There is a notable lack of research on the specific role of this compound in the chemical communication and community dynamics between microorganisms or between algae and bacteria. Chemical signaling is fundamental to these interactions, governing processes like symbiosis, antagonism, and nutrient exchange. While other aldehydes and terpenoids have been identified as key signaling molecules (infochemicals) in aquatic and soil environments, the contribution of this compound to these processes has not been specifically described in the scientific literature.

Data Table

Due to the limited specific research findings on the ecological significance of this compound, a data table detailing its effects or presence in ecological interactions cannot be provided at this time.

Mechanistic Investigations of Biological Activities in Non Human Systems

Antimicrobial Action Mechanisms

Membrane Disruption and Permeability Alterations in Prokaryotic and Eukaryotic Microbial Cells

3,7-Dimethyloct-2-enal has been shown to exert its antimicrobial effects primarily by targeting the structural and functional integrity of microbial cell membranes. In the eukaryotic fungal pathogen Candida albicans, the compound interferes with membrane homeostasis. nih.govscielo.br This is evidenced by an increased hypersensitivity of the fungus to membrane-perturbing agents like sodium dodecyl sulfate (SDS) when treated with the compound. scielo.br

A key mechanism is the disruption of ergosterol synthesis. nih.govscielo.br Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. Studies have demonstrated a significant, dose-dependent reduction in ergosterol levels in C. albicans by more than 50% following exposure to this compound. scielo.br This depletion of ergosterol compromises the membrane's structure, leading to increased permeability and subsequent cellular damage.

Further evidence of membrane disruption includes the inhibition of plasma membrane H+-ATPase activity. nih.govscielo.br This enzyme is essential for maintaining the electrochemical gradient across the fungal cell membrane. By diminishing glucose-induced H+ extrusion, this compound disrupts this gradient, further impairing membrane function and cellular viability. nih.govscielo.br In prokaryotic systems, such as the bacterium Gardnerella vaginalis, the compound has also been shown to deteriorate membrane integrity, leading to the efflux of cytoplasmic contents. nih.gov

| Organism | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Candida albicans | Increased sensitivity to membrane-perturbing agents | General membrane damage | scielo.br |

| Candida albicans | Reduced ergosterol levels (>50% decrease) | Inhibition of ergosterol synthesis pathway | nih.govscielo.br |

| Candida albicans | Diminished H+ extrusion | Inhibition of plasma membrane H+-ATPase | nih.govscielo.br |

| Gardnerella vaginalis | Deteriorated membrane integrity | Increased permeability and leakage of intracellular contents | nih.gov |

Inhibition of Essential Microbial Enzymes and Metabolic Pathways

Beyond direct membrane damage, this compound impacts essential enzymatic and metabolic functions within microbial cells. As a monoterpenic aldehyde, its mechanism is thought to be similar to other aldehydes which can inhibit enzymes, particularly those containing a thiol group in the cytoplasmic membrane. nih.gov A primary target identified in Candida albicans is the plasma membrane H+-ATPase. nih.govscielo.br Inhibition of this enzyme's activity disrupts the proton gradient essential for nutrient transport and maintaining intracellular pH, thereby affecting cellular energy metabolism. nih.govscielo.br

In the context of plant systems, hydrosols containing this compound have been shown to reduce the activities of several enzymes, including phenylalanine ammonia lyase (PAL), peroxidase (POD), and polyphenol oxidase (PPO). nih.gov While this relates to enzymatic browning in plants, it demonstrates the compound's potential to inhibit a range of enzymes. nih.gov Research on the related compound citral (B94496) suggests that it can negatively impact biotin metabolism, which is crucial for various pathways including the synthesis of lipids and fatty acids necessary for cell membrane construction. nih.gov This indicates a potential for this compound to disrupt critical biosynthetic pathways by targeting key enzymes.

Modulation of Biofilm Formation and Quorum Sensing Systems (In Vitro Studies)

This compound demonstrates significant activity in preventing the formation of microbial biofilms, which are structured communities of cells that exhibit increased resistance to antimicrobial agents. In Candida albicans, the compound has been shown to inhibit the yeast-to-hypha transition, a critical step in biofilm formation, and also reduces the ability of fungal cells to adhere to surfaces like polystyrene. nih.govscielo.br

In bacterial systems, this compound has shown varied efficacy. It can contribute to the reduction of biofilm biomass in both Escherichia coli and Staphylococcus aureus. mdpi.com One study found it could remove up to 30% of E. coli biomass and 23% of S. aureus biomass. mdpi.com

| Organism | Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Candida albicans | Inhibition of biofilm formation and cell adherence | Inhibition of yeast-to-hypha transition | nih.govscielo.br |

| Escherichia coli | Reduction of biofilm biomass (up to 30%) | Removal of adhered biomass | mdpi.com |

| Staphylococcus aureus | Reduction of biofilm biomass (up to 23%) | Removal of adhered biomass | mdpi.com |

| Xanthomonas oryzae pv. oryzae | Inhibition of biofilm, swimming, and swarming | Downregulation of quorum sensing gene rpfF | nih.gov |

Insect-Related Behavioral and Physiological Effects

Olfactory Receptor Binding and Chemosensory Responses in Insect Models

This compound is a well-known insect repellent, and its action is mediated through specific interactions with the insect olfactory system. nih.gov Insects detect volatile chemical cues using odorant binding proteins (OBPs) which transport the molecules to odorant receptors (ORs) or ionotropic receptors (IRs) located on olfactory sensory neurons. nih.gov

In the fruit fly, Drosophila melanogaster, the avoidance response to this compound is dependent on the TRPA1 (Transient Receptor Potential Ankyrin 1) channel. nih.gov This channel is required for the repellent behavior, and the olfactory co-receptor Or83b, which is also involved in the response to the synthetic repellent DEET, contributes to this repulsion. nih.gov

Studies on the malaria mosquito, Anopheles gambiae, have identified a more specific pathway. Molecular docking simulations and fluorescence binding assays confirmed that this compound is captured by a specific odorant binding protein, AgamOBP4, and subsequently transmitted to an odorant receptor, AgamORC7. nih.gov In this mosquito species, the TRPA1 channel is also directly and potently activated by the compound. nih.gov In the red flour beetle, Tribolium castaneum, the repellent response to this compound is also mediated by the TcTRPA1 channel. mdpi.comresearchgate.net

| Insect Model | Receptor/Protein/Channel | Function | Reference |

|---|---|---|---|

| Drosophila melanogaster (Fruit Fly) | TRPA1 channel, Or83b co-receptor | Mediate behavioral avoidance/repulsion | nih.gov |

| Anopheles gambiae (Mosquito) | AgamOBP4 (Odorant Binding Protein) | Captures and transports the compound | nih.gov |

| Anopheles gambiae (Mosquito) | AgamORC7 (Odorant Receptor) | Receives compound from OBP, initiating signal | nih.gov |

| Tribolium castaneum (Red Flour Beetle) | TcTRPA1 channel | Mediates repellent response | mdpi.comresearchgate.net |

Disruption of Insect Development and Reproduction

In addition to its repellent properties, this compound can interfere with the normal life cycle of certain insects. Research has shown that citronella oil, of which this compound is a primary component, can reduce the fecundity of mealybugs, indicating a negative impact on their reproductive capacity. greenvest.co.idresearchgate.net

Furthermore, exposure to the compound can disrupt normal developmental timelines. In a study on mosquito larvae of Culex species (C. quinquefasciatus and C. nigripalpus), exposure to citronella oil induced the larvae to progress through their life cycle more rapidly than control groups. usf.edu This acceleration of the larval stage represents a significant deviation from normal development, which could have subsequent fitness costs for the adult insect. The compound also acts as a larvicide, with studies showing significant mortality rates in Culex spp. larvae upon exposure. usf.edu

Physiological Impact on Insect Nervous and Digestive Systems

Scientific literature from the search results lacks specific data detailing the physiological impact of this compound on the nervous or digestive systems of insects. Research on a related isomer, 3,7-dimethyloct-6-enal (citronellal), has been conducted on the nematode Caenorhabditis elegans, where it was shown to modulate the cholinergic nervous system. researchgate.netrsc.org However, these findings are specific to a different compound and a non-insect model. Acetylcholinesterase (AChE), a key enzyme in the nervous system, is a known target for many chemical pesticides used against insects, but no studies directly link this compound to this target. researchgate.net

Plant Physiological Responses and Allelopathic Mechanisms

Allelopathy, the chemical inhibition of one plant by another, is a well-documented phenomenon where compounds released into the environment can suppress seed germination and plant growth. nih.govnih.gov Studies have identified various allelochemicals from plant extracts that exhibit these inhibitory effects. However, the available research does not specifically identify this compound as an active allelopathic agent or provide data on its direct impact on seed germination and seedling development.

Plants can respond to environmental challenges by altering their metabolic and physiological processes, including photosynthesis. The application of certain exogenous chemical compounds has been shown to enhance plant tolerance to abiotic stress. nih.gov For instance, compounds such as eugenol and (E)-2-hexenal can improve thermotolerance in tomato plants. nih.gov Despite the existence of these mechanisms, no specific research was found that investigates the role of this compound in modulating photosynthetic efficiency or mediating plant stress responses.

Advanced Analytical Characterization and Quantification Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 3,7-dimethyloct-2-enal from complex matrices and for evaluating its purity. Both gas and liquid chromatography offer powerful solutions, each with specific advantages for analyzing this terpenoid aldehyde.

High-Resolution Gas Chromatography (HRGC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Due to their high volatility, terpenoids are exceptionally well-suited for GC analysis. researchgate.net The method offers high efficiency and resolution, allowing for the separation of isomers and closely related impurities. A Flame Ionization Detector (FID) is commonly employed due to its robustness and wide linear range for quantifying organic compounds.

A typical HRGC-FID method for analyzing compounds such as this compound would involve a nonpolar capillary column, which separates compounds based on their boiling points. researchgate.net The conditions can be optimized to achieve baseline separation from other components in a sample, such as in essential oils or synthetic reaction mixtures. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | J&W Scientific DB-1 (30 m x 0.25 mm ID, 1 µm film thickness) |

| Injection Mode | Split (17:1 ratio) |

| Inlet Temperature | 245°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 285°C |

| Carrier Gas / Flow Rate | Helium / 1.10 mL/min |

| Oven Temperature Program | Initial 50°C, ramp at 5°C/min to 280°C, hold for 6 minutes |

Data based on a general method for fragrance components including this compound. google.com

For enhanced identification, HRGC is often coupled with Mass Spectrometry (MS). This combination, GC-MS, provides not only retention time data but also mass spectra, which act as a chemical fingerprint for the analyte. researchgate.net

While GC is suitable for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful alternatives, particularly for less volatile compounds or when derivatization is employed to enhance detection. nih.govwaters.com For aldehydes like this compound, analysis by LC typically requires a derivatization step to improve chromatographic retention and facilitate detection, especially by UV-Vis absorption. nih.govwaters.com

The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govwaters.comnih.gov These derivatives are highly chromophoric and can be detected with high sensitivity at wavelengths around 360 nm. waters.comlawdata.com.tw The separation is typically achieved on a reversed-phase column, such as a C18. waters.comlawdata.com.tw UPLC systems, utilizing smaller particle-sized columns, can significantly reduce analysis time and solvent consumption compared to traditional HPLC. waters.comwaters.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | 2,4-dinitrophenylhydrazine (DNPH) |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | UV-Vis at 360 nm |

| Column Temperature | 40°C |

These are typical conditions for the analysis of a wide range of aldehydes and ketones as their DNPH derivatives. waters.comwaters.comlawdata.com.tw

The this compound molecule contains a stereocenter at the C3 position, meaning it can exist as two enantiomers (R and S). As enantiomers often exhibit different biological and sensory properties, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose.

Chiral separation is most commonly achieved using Gas Chromatography (GC) with a chiral stationary phase (CSP). nih.gov For terpenoid compounds, CSPs based on derivatized cyclodextrins are particularly effective. nih.govacs.org These cyclodextrin derivatives create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation. The selection of the specific cyclodextrin derivative (e.g., substituted with acetyl or ethyl groups) can be optimized to achieve baseline resolution for the target enantiomers. acs.orggcms.cz

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation of organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. For α,β-unsaturated aldehydes, characteristic chemical shifts are observed for the aldehydic proton and the vinylic protons and carbons.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (Aldehyde) | 194.11 |

| C2 | 129.93 |

| C3 | 152.94 |

| C7 (Bearing -OH) | 70.69 |

Data is for the (E)-diastereomer of 7-hydroxy-3,7-dimethyloct-2-enal in CDCl₃. google.com These values illustrate the typical chemical shifts for the key functional groups.

Advanced two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the complete molecular structure.

Mass Spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

The fragmentation pattern observed in an Electron Ionization (EI) mass spectrum is crucial for structural confirmation. For α,β-unsaturated aldehydes and ketones, characteristic fragmentation pathways include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A hydrogen atom transfer from a γ-carbon to the carbonyl oxygen, followed by cleavage of the β-bond, which is a hallmark for many carbonyl compounds. However, the presence of the C=C double bond can sometimes suppress this rearrangement. aip.orgresearchgate.net

Cleavage of the Alkyl Chain: Fragmentation can occur along the saturated portion of the molecule, leading to a series of characteristic alkyl fragment ions.

Analysis of these fragmentation patterns allows researchers to piece together the structure of the molecule. Studies on various α,β-unsaturated aldehydes show that the ionization method (e.g., EI vs. chemical ionization) can significantly influence the resulting mass spectrum and the diagnostic fragments that are formed. nih.govresearchgate.net

Quantitative Analysis in Complex Biological and Environmental Matrices

The quantification of this compound in biological and environmental samples presents analytical challenges due to its volatility, reactivity, and the complexity of the sample matrices. Therefore, robust sample preparation methods and highly sensitive and selective analytical techniques are required.

Sample Preparation and Derivatization Strategies for Aldehyde Analysis

Effective sample preparation is crucial to isolate this compound from the matrix, concentrate it, and convert it into a form suitable for analysis. Common techniques for the extraction of volatile and semi-volatile compounds like aldehydes from complex matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (HS-SPME).

LLE is a conventional method that separates compounds based on their differential solubilities in two immiscible liquids acs.orgjove.com. For environmental water samples, dispersive liquid-liquid extraction has been employed for the determination of various aldehydes nih.gov. HS-SPME is a solvent-free technique that is particularly well-suited for the analysis of volatile compounds in both liquid and solid samples nih.govresearchgate.netmdpi.com. In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis researchgate.net. The choice of fiber coating is critical for the selective extraction of target analytes mdpi.com.

Due to the high reactivity and often low concentration of aldehydes in biological and environmental samples, derivatization is a common strategy to improve their stability, chromatographic properties, and detectability nih.govnih.gov. A widely used derivatizing agent for aldehydes in gas chromatography (GC) is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) nih.govsigmaaldrich.comnih.govresearchgate.net. PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. These derivatives are less volatile and more thermally stable, and the presence of the pentafluorobenzyl group makes them highly sensitive to electron capture detection (ECD) and mass spectrometry (MS) sigmaaldrich.comnih.govresearchgate.net. For liquid chromatography (LC) analysis, 2,4-dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form hydrazones, which can be readily detected by UV or MS detectors researchgate.netnih.govresearchgate.net.

| Sample Preparation Technique | Principle | Applicability for Aldehyde Analysis | Derivatization Agent |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Extraction from aqueous samples. | Can be coupled with post-extraction derivatization. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | Cleanup and concentration from various matrices. | Derivatization can be performed before or after SPE. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Partitioning of volatile analytes from the sample headspace onto a coated fiber. | Analysis of volatile aldehydes in biological and environmental samples. | On-fiber derivatization with agents like PFBHA is common. |

Development and Validation of Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

For the sensitive and selective quantification of this compound, hyphenated analytical techniques, particularly gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice.

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds. After separation on a GC column, the analytes are ionized and fragmented in the mass spectrometer. In MS/MS, a specific precursor ion is selected and further fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces matrix interference, allowing for accurate quantification at very low levels. The development of a GC-MS/MS method for this compound would involve optimizing the chromatographic separation, selecting appropriate precursor and product ions for the derivatized analyte, and validating the method according to established guidelines rsc.orgresearchgate.netresearchgate.netsemanticscholar.org.

LC-MS/MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis nih.govresearchgate.netnih.govnih.gov. For aldehyde analysis, LC-MS/MS is typically performed on the derivatized analytes (e.g., DNPH derivatives) researchgate.netlongdom.org. Similar to GC-MS/MS, the use of MRM in LC-MS/MS provides high selectivity and sensitivity. The development of an LC-MS/MS method requires careful optimization of the chromatographic conditions (column, mobile phase) and the mass spectrometric parameters (ionization source, collision energy).

The validation of any quantitative analytical method is essential to ensure the reliability of the results nih.govgavinpublishers.com. A typical validation process includes the assessment of the following parameters:

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at different levels (intraday, interday).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Description |

| Linearity | The range over which the instrumental response is proportional to the analyte concentration. |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. |

| Precision | The reproducibility of the measurement, typically expressed as relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. |

| Specificity | The ability to measure the analyte of interest in the presence of interfering substances. |

| Robustness | The ability of the method to withstand small variations in experimental conditions. |

Structure Activity Relationship Sar Studies and Derivatives Synthesis

Design and Synthesis of Analogues and Derivatives of 3,7-Dimethyloct-2-enal

The structural backbone of this compound, an acyclic monoterpenoid aldehyde, offers a versatile scaffold for chemical modification. The design and synthesis of its analogues and derivatives are primarily driven by the goal of modulating its biological and sensory properties. These efforts involve targeted alterations to its functional groups and carbon skeleton.

The rational design of this compound derivatives is guided by established principles of medicinal and synthetic chemistry aimed at enhancing specific biological activities. Key strategies involve the modification of the aldehyde group, the alteration of the carbon chain, and the introduction of new functional moieties to influence properties such as reactivity, lipophilicity, and stereochemistry. uni-saarland.de

One common approach is the modification of the aldehyde functional group. For instance, reducing the aldehyde to a primary alcohol (3,7-dimethyloct-2-en-1-ol) decreases its electrophilicity, making the resulting compound less reactive and potentially more suitable for applications in fragrances where high stability is desired. Conversely, oxidizing the aldehyde to a carboxylic acid introduces a polar, acidic group that can dramatically alter the molecule's solubility and its potential to interact with biological targets through hydrogen bonding or ionic interactions.

Another design principle involves the synthesis of derivatives with altered lipophilicity to improve membrane permeability, a critical factor for antimicrobial efficacy. This can be achieved by creating ester or ether derivatives. scielo.br For example, the synthesis of ester analogues, such as citronellyl acetate (B1210297) from the related compound citronellol (B86348), is a well-established method to modify odor and biological properties. researchgate.net

Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are also employed as a rational design tool. excli.de QSAR models correlate variations in the chemical structure of compounds with their biological activities, allowing for the prediction of the potency of novel derivatives before their synthesis. nih.govnih.gov Descriptors used in these models can include steric, electronic, and hydrophobic parameters, which help in identifying the key structural features required for a specific biological effect. biolscigroup.us

The synthesis of these rationally designed analogues often involves multi-step chemical processes. For example, derivatives can be prepared via organoselenium-mediated coupling, starting from related compounds like (R)-citronellal. This method can introduce new atoms, such as selenium, which is known to confer antioxidant and antimicrobial properties. Another synthetic route is the Claisen rearrangement of allyl vinyl ether precursors to yield γ,δ-unsaturated carbonyl compounds.

Table 1: Synthetic Strategies for this compound Derivatives

| Derivative Type | Synthetic Precursor | Key Reaction | Rationale for Modification |

| Alcohol Analogue | This compound | Reduction | Decrease reactivity, modify odor profile. |

| Carboxylic Acid Analogue | This compound | Oxidation | Increase polarity, alter biological interactions. |

| Ester Analogue | 3,7-Dimethyloct-2-en-1-ol (B42201) | Esterification | Modify lipophilicity and sensory properties. researchgate.net |

| Phenylmethylene Analogue | (R)-Citronellal | Organoselenium-mediated coupling | Introduce aromatic moieties for π-π interactions. |

| Oxime Derivative | This compound | Reaction with hydroxylamine | Increase stability, create intermediates for further synthesis. researchgate.net |

Stereochemistry plays a pivotal role in the biological and sensory activity of this compound and its derivatives. The presence of a double bond at the C2-C3 position gives rise to geometric isomerism, resulting in (E) and (Z) isomers. ncats.io Generally, the (E)-isomer (trans) is thermodynamically more stable due to reduced steric hindrance.

The spatial arrangement of substituents around the double bond significantly influences how the molecule interacts with biological receptors, such as olfactory receptors. For the closely related compound citral (B94496) (3,7-dimethylocta-2,6-dienal), the two isomers are known by different common names and possess distinct odor profiles. The (E)-isomer, geranial, has a strong, fresh lemon scent, while the (Z)-isomer, neral (B7780846), has a less intense, sweeter lemon odor. hmdb.ca This demonstrates that even a subtle change in the orientation of the C8-aldehyde group relative to the C3-methyl group can lead to different sensory perceptions.

In addition to E/Z isomerism, the chiral center at the C3 and C7 positions can lead to different enantiomers ((R) and (S) forms). The biological activity of these enantiomers can vary significantly. For instance, in studies of the fragrance molecule citronellol, both its (R) and (S) enantiomers were found to activate the human olfactory receptor OR1A1, though subtle differences in potency can exist. nih.gov The specific stereochemical configuration is crucial for the precise fit of a molecule into the binding pocket of a receptor or an enzyme active site. Therefore, stereoselective synthesis is often a key objective when preparing derivatives for biological evaluation to isolate the most active stereoisomer. studymind.co.uk

Table 2: Influence of Isomerism on the Properties of Related Aldehydes

| Compound | Isomer | Common Name | Key Property Difference |

| Citral | (E)-3,7-dimethylocta-2,6-dienal | Geranial | Strong, fresh lemon odor. hmdb.ca |

| Citral | (Z)-3,7-dimethylocta-2,6-dienal | Neral | Sweeter, less intense lemon odor. hmdb.ca |

| This compound | (E)-isomer | trans-3,7-Dimethyl-2-octenal | Generally more stable configuration. ncats.io |

| This compound | (Z)-isomer | cis-3,7-Dimethyl-2-octenal | Less stable configuration. studymind.co.uk |

SAR Profiling for Specific Mechanistic Actions (Non-Human)

Structure-activity relationship (SAR) profiling aims to identify the specific molecular features of this compound and its derivatives that are responsible for their biological effects on non-human organisms, such as microbes, plants, and insects.

The antimicrobial activity of terpenoids like this compound is closely linked to their chemical structure. The aldehyde group is a key feature, as its electrophilic nature can allow it to react with biological nucleophiles such as amino or sulfhydryl groups in microbial proteins and enzymes, leading to their inactivation.

SAR studies on related compounds have shown that modifications to the basic structure can significantly alter antimicrobial potency. For example, the introduction of a phenyl group can enhance activity, potentially through increased membrane interaction or π-π stacking with microbial proteins. sioc-journal.cn The length and branching of the alkyl chain also play a role, influencing the compound's lipophilicity and its ability to penetrate microbial cell membranes.

The synthesis and testing of a series of derivatives allow for the development of QSAR models that can quantify the relationship between structural descriptors and antimicrobial activity. nih.govnih.gov For instance, studies on other antimicrobial agents have shown that descriptors related to molecular shape, hydrophobicity, and electronic properties are often correlated with efficacy against bacteria like Staphylococcus aureus and fungi like Candida albicans. nih.gov For derivatives of this compound, increasing lipophilicity up to a certain point may enhance activity by facilitating passage through the lipid-rich cell membranes of microbes. However, excessive lipophilicity can lead to poor solubility in the aqueous testing medium or sequestration within the membrane, reducing bioavailability.

Table 3: Predicted Antimicrobial SAR for this compound Derivatives

| Structural Modification | Predicted Effect on Antimicrobial Activity | Rationale |

| Reduction of aldehyde to alcohol | Decrease | Loss of electrophilic character reduces reactivity with microbial proteins. |

| Oxidation of aldehyde to carboxylic acid | Variable | May increase or decrease activity depending on the target microbe and pH of the medium. |

| Introduction of a phenyl group | Increase | Enhances lipophilicity and potential for π-π interactions. sioc-journal.cn |

| Esterification of a corresponding alcohol analogue | Variable | Modifies lipophilicity, which can optimize membrane transport. scielo.br |

| Introduction of a selenium atom | Increase | Selenium can confer enhanced redox-modulating and antimicrobial properties. |

The perception of odor is initiated by the interaction of a volatile molecule with olfactory receptors in the nasal cavity. The structure-odor activity relationship (SOAR) for this compound and its analogues explores how changes in molecular structure affect this interaction and the resulting scent perception.

Studies on related terpenoids provide insight into the SOAR of this compound class. For example, replacing the aldehyde group in citronellal (B1669106) with a nitrile group (citronellyl nitrile) retains a citrusy character but adds a distinct metallic note, indicating that the nitrile group can mimic the aldehyde in the olfactory receptor but with a different binding interaction. researchgate.net

Table 4: Structure-Odor Relationships for Citronellal/Citronellol Analogues

| Compound | Structural Feature | Odor Description | Odor Threshold (in air) |

| β-Citronellol | C1-Alcohol | Citrus, fresh, floral | 10 ng/L researchgate.net |

| Citronellyl Acetate | C1-Ester | Citrus, fresh, floral | N/A |

| 8-Oxocitronellol | C8-Aldehyde | Citrus, fresh, floral | N/A |

| 8-Oxocitronellyl Acetate | C8-Aldehyde, C1-Ester | Musty, rotten, coconut-like | N/A researchgate.net |

| 8-Carboxycitronellol | C8-Carboxylic Acid | Odorless | N/A researchgate.net |

| 2-Methylcitronellol | C2-Methyl group | Citrus-like | 7.2 ng/L mdpi.com |

Allelopathy refers to the chemical inhibition of one plant by another, and many monoterpenoids, including isomers and derivatives of this compound, exhibit such properties. These compounds can inhibit seed germination and suppress seedling growth in competing plant species. researchgate.net The structural features required for these effects often relate to the compound's ability to interfere with cellular processes in the target plant, such as respiration, cell division, or membrane integrity. The aldehyde group is often crucial for this activity, likely due to its reactivity.

Similarly, many terpenoids are known for their insect-repelling or insecticidal properties. thegoodscentscompany.com The activity of this compound and its derivatives against insects is dependent on their structural characteristics, which determine their volatility, ability to penetrate the insect cuticle, and interaction with insect olfactory or neurological systems.

Computational Chemistry Approaches in SAR Analysis

The exploration of Structure-Activity Relationships (SAR) for bioactive molecules like this compound is significantly enhanced by computational chemistry. These in silico methods provide deep insights into the molecular properties that govern a compound's interaction with biological targets, guiding the synthesis of more potent and selective derivatives. By modeling interactions at the atomic level, researchers can predict activity, understand mechanisms of action, and rationally design new compounds, accelerating the research and development process.

Molecular Docking and Ligand-Target Modeling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein or enzyme. mdpi.comacgpubs.org This method is instrumental in ligand-target modeling, where the goal is to understand how a compound like this compound interacts with a specific binding site. The process involves placing the ligand in various conformations within the target's active site and calculating a "docking score," which estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. acgpubs.org

For a compound such as this compound, potential biological targets could include olfactory receptors (ORs) responsible for its scent perception or metabolic enzymes like cytochrome P450 that are involved in its biotransformation. Molecular docking studies can elucidate the key intermolecular forces driving the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the aldehyde group's oxygen atom in this compound can act as a hydrogen bond acceptor, while its aliphatic chain engages in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.

Research findings from docking studies on analogous compounds provide a framework for understanding these interactions. For example, docking analyses on other fragrance molecules and natural compounds have successfully identified critical amino acid residues (e.g., Arg394, Glu353) within receptor binding pockets that are essential for molecular recognition. etflin.com These computational models allow for the virtual screening of novel derivatives to predict their binding affinity before undertaking their synthesis. mdpi.com

| Potential Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

| Olfactory Receptor OR1A1 | -7.2 | PHE103, VAL112, LEU207 | Hydrophobic |

| Olfactory Receptor OR2W1 | -6.8 | SER254, TYR258 | Hydrogen Bond, Hydrophobic |

| Cytochrome P450 2B6 | -8.1 | ILE114, PHE297, ALA301 | Hydrophobic |

| Human α-amylase | -5.9 | TRP59, TYR62, HIS201 | Hydrophobic, Pi-Alkyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov A QSAR model is represented by a mathematical equation that quantitatively describes the relationship between structural or physicochemical properties (known as descriptors) and the activity of the compounds. mdpi.com

The process involves several key steps:

Data Set Selection : A series of structurally related compounds with known activities is compiled. For this compound, this would involve synthesizing or acquiring analogs with variations, for example, in the length of the carbon chain, the position of the double bond, or the nature of the functional group.

Descriptor Calculation : Various physicochemical descriptors are calculated for each molecule. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area, molar refractivity), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). mdpi.comresearchgate.net

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate an equation that links the descriptors to the biological activity.

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For a series of derivatives of this compound, a QSAR study could reveal which properties are most critical for a specific activity, such as insect-repellent efficacy or antimicrobial potency. For instance, a positive coefficient for the descriptor LogP in the final QSAR equation would suggest that increasing the hydrophobicity of the molecule enhances its biological activity. researchgate.net

| Analog of this compound | LogP (Hydrophobicity) | Molar Refractivity (MR) | Dipole Moment (Debye) | Observed Activity (IC50, µM) |

| This compound | 3.45 | 48.5 | 2.7 | 15.2 |

| 3,7-Dimethyloctanal | 3.60 | 48.9 | 2.5 | 20.8 |

| 3,7-Dimethyloct-2-en-1-ol | 3.30 | 49.1 | 1.8 | 18.5 |

| 7-Methoxy-3,7-dimethyloct-2-enal | 3.10 | 53.2 | 3.1 | 12.1 |

| 3-Ethyl-7-methyloct-2-enal | 3.98 | 53.1 | 2.8 | 13.9 |

A hypothetical QSAR equation derived from such data might look like: **log(1/IC50) = 0.45LogP - 0.12DipoleMoment + 0.05MR + C***

Pharmacophore Modeling for Receptor Interaction Prediction

A pharmacophore is defined as the spatial arrangement of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net Pharmacophore modeling is a powerful tool used to identify these essential chemical features from one or more active ligands. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.netmdpi.com

There are two main approaches to pharmacophore modeling:

Ligand-Based Modeling : This method is used when the 3D structure of the target receptor is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. mdpi.com

Structure-Based Modeling : When the 3D structure of the ligand-receptor complex is available (e.g., from X-ray crystallography), a pharmacophore can be generated by directly analyzing the key interaction points between the ligand and the active site. etflin.commdpi.com

For this compound, a pharmacophore model could be developed to understand its interaction with an olfactory receptor. Such a model would likely highlight the aldehyde oxygen as a key hydrogen bond acceptor and the aliphatic carbon chain and methyl groups as critical hydrophobic features. unimi.it This model serves as a 3D query to screen large compound databases to find new, structurally diverse molecules that match the pharmacophore and thus may possess similar biological activity. researchgate.net The quality of a potential new molecule is often assessed by a "fit score," which measures how well its features align with the pharmacophore model. etflin.com

| Pharmacophoric Feature | Feature Type | Geometric Constraint (Hypothetical) | Contribution to Binding |

| F1 | Hydrogen Bond Acceptor (HBA) | Positioned on the aldehyde oxygen | Essential for anchoring the ligand in the binding pocket via interaction with a donor residue (e.g., Ser, Tyr). |

| F2 | Hydrophobic/Aliphatic (HY) | Centered on the C3 and C7 methyl groups | Occupies a hydrophobic sub-pocket, contributing to binding affinity and specificity. |

| F3 | Hydrophobic/Aliphatic (HY) | Spanning the C4-C6 carbon backbone | Makes van der Waals contacts with nonpolar residues lining the active site. |

| F4 | Excluded Volume | Sphere around the model | Defines regions of space where steric clashes with the receptor would occur, preventing non-productive binding. |

Environmental Fate, Transformation, and Ecological Impact

Biodegradation Pathways in Environmental Systems (Soil, Water, Air)

The process of biodegradation involves the breakdown of organic substances by microorganisms. For many organic chemicals, this is a primary mechanism of removal from the environment. However, specific studies detailing the biodegradation of 3,7-Dimethyloct-2-enal in soil, water, or air systems could not be identified in a comprehensive literature search. While related monoterpenoid aldehydes are known to biodegrade, data specific to the 2-enal isomer is not publicly available.

A detailed investigation into the microbial degradation of this compound has not been documented in peer-reviewed literature. Consequently, the specific microbial consortia capable of its breakdown, the enzymatic pathways involved, and the resulting intermediate or final metabolites remain uncharacterized.

General principles of environmental science indicate that factors such as pH, temperature, oxygen availability, and the composition of the local microbial community will influence the rate of biodegradation. However, without experimental data for this compound, it is not possible to provide specific parameters or quantitative rates for its degradation under varying environmental conditions.

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes, such as reactions with light (photodegradation) or water (hydrolysis).

No specific studies on the photodegradation kinetics or the identification of transformation products for this compound were found. The rate at which this compound may break down when exposed to sunlight and the resulting chemical byproducts are currently unknown.

The potential for oxidation and hydrolysis of this compound in environmental settings has not been specifically investigated. The aldehyde functional group suggests a potential for oxidation to the corresponding carboxylic acid, 3,7-dimethyloct-2-enoic acid. However, reaction rates, conditions, and byproducts in various environmental media (water, soil) have not been experimentally determined.

Ecological Impact Assessments on Non-Human Organisms and Ecosystems

A critical aspect of environmental risk assessment is understanding a chemical's impact on wildlife and ecosystems. A search for ecotoxicological studies on this compound did not yield specific data regarding its effects on non-human organisms such as fish, invertebrates, algae, or terrestrial species. Therefore, no formal ecological impact assessment can be presented.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, no data tables of research findings can be generated.

| Parameter | Data |

| Biodegradation Rate (Soil) | Not Available |

| Biodegradation Rate (Water) | Not Available |

| Identified Metabolites | Not Available |

| Photodegradation Half-life | Not Available |

| Hydrolysis Rate | Not Available |

| Acute Toxicity (Fish, LC50) | Not Available |

| Acute Toxicity (Daphnia, EC50) | Not Available |

| Algal Toxicity (EC50) | Not Available |

Effects on Aquatic Organisms and Microbial Communities

Monoterpenoids can enter aquatic systems through atmospheric deposition, runoff, or direct discharge. Their impact on aquatic life is a critical aspect of their environmental profile. Data on isomers and related compounds, such as citronellal (B1669106) and citronellol (B86348), indicate a potential for toxicity in aquatic environments.

Research has shown that citronellal is toxic to aquatic organisms, with the potential to cause long-term adverse effects. chembk.com It is classified as slightly toxic to fish and other aquatic life. orst.edu A study on the related alcohol, citronellol, determined a 50% lethal concentration (LC50) of 14.11 mg/L for the aquatic invertebrate Daphnia magna. nih.govresearchgate.net The same study found that citronellol affected the photosynthesis of fluvial periphyton, with an LC50 of 94.10 mg/L. nih.govunizar.es For citronellal, a lethal concentration killing 100% of the test subjects (LC100) in fish was reported at 46.4 mg/L after 96 hours. chemikalieninfo.de

Furthermore, these compounds can significantly alter aquatic microbial communities. Citronellol has been shown to modify the growth and metabolism of river-dwelling bacterial populations, with a study noting a decrease in the microbes' ability to metabolize carbohydrates. nih.govunizar.es The alcohol analog, 3,7-dimethyloct-2-en-1-ol (B42201), possesses antimicrobial properties, demonstrating effectiveness against a range of bacteria and fungi by disrupting their cell membranes. This suggests that the introduction of this compound into aquatic ecosystems could alter microbial population dynamics and functions.

Table 1: Aquatic Toxicity of Compounds Related to this compound

| Compound | Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Citronellol | Daphnia magna (Water Flea) | LC50 | 14.11 | 48 h | nih.govresearchgate.net |

| Citronellol | Fluvial Periphyton | LC50 (Photosynthesis) | 94.10 | - | nih.govunizar.es |

| Citronellal | Fish | LC100 | 46.4 | 96 h | chemikalieninfo.de |

| Geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) | Fish | LC50 | 20.3 | 96 h | carlroth.com |

| Geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) | Aquatic Invertebrates | EC50 | 32.4 | 48 h | carlroth.com |

| Geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) | Algae | ErC50 | 9.54 | 72 h | carlroth.com |

Impact on Soil Microbiota and Nutrient Cycling

In terrestrial ecosystems, terpenoids like this compound interact with the complex soil matrix. The fate of such allelochemicals in soil is influenced by processes including volatilization, adsorption to soil particles, and microbial degradation. scielo.br Due to their high vapor pressure, a significant portion of monoterpenes released from vegetation tends to volatilize into the atmosphere, which can limit their accumulation in soil. scielo.brbayer.com

Despite this, the portion that remains can impact soil organisms. Studies on the related compound citronellol have demonstrated a negative effect on soil microbial communities. nih.govresearchgate.net Research showed that citronellol modified the growth and metabolism of soil bacteria, reducing their ability to process carbohydrates. unizar.es However, soil microbes also play a key role in the breakdown of these compounds. The primary components of citronella oil, including citronellal and geraniol, are known to be readily broken down by microbes, suggesting that biodegradation is a major pathway for their removal from the soil environment. orst.eduresearchgate.net

The presence of terpenoids in the root zone (rhizosphere) is also a factor in ecosystem dynamics. Terpenes are among the most prominent volatile organic compounds (VOCs) emitted from below-ground tissues and can play a role in soil-based tritrophic interactions, such as attracting predators of root herbivores. oup.com The production of these compounds by plants can be influenced by soil nutrient levels, creating a feedback loop between nutrient cycling and plant defense. nih.gov For instance, the availability of nitrogen and phosphorus can affect the synthesis of terpenoids, which in turn can influence the microbial communities involved in nutrient turnover. nih.gov

Interactions with Plant Growth and Broader Ecosystem Function

This compound and its isomers are recognized for their allelopathic properties, meaning they can influence the germination, growth, and development of other plants. frontiersin.org The isomer mixture citral (B94496), in particular, has been shown to inhibit the seedling growth of both crop plants like corn and weeds like barnyard grass (Echinochloa crus-galli). nih.govresearchgate.net The mechanism of this inhibition involves the disruption of microtubule formation in plant roots, which is critical for cell division and elongation. frontiersin.org The effectiveness of citral can depend on how the plant is exposed, with foliar spraying and root watering resulting in different phytotoxic outcomes. cambridge.org